NBD-125
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H18ClNO2 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride |
InChI |
InChI=1S/C19H18NO2.ClH/c1-21-15-6-7-16-14(10-15)8-9-20-12-17-13(11-18(16)20)4-3-5-19(17)22-2;/h3-7,10-12H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZPDXBXSBWNOGC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=[N+](CC2)C=C4C(=C3)C=CC=C4OC.[Cl-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
NBD-125: A Novel Berberine Analogue Targeting RXRα for Colon Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Introduction
NBD-125, also known as B-12, is a synthetic berberine analogue that has emerged as a promising therapeutic agent in the context of colon cancer.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular target, downstream signaling pathways, and its effects on cancer cell biology. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: Direct Activation of Retinoid X Receptor Alpha (RXRα)
The primary mechanism of action of this compound is its function as a direct activator of the Retinoid X Receptor Alpha (RXRα), a nuclear receptor that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1][2]
Binding Specificity
Unlike many conventional RXRα agonists, this compound does not bind to the classical ligand-binding pocket of RXRα. Instead, it has been shown to bind to a unique, non-classical site referred to as "Site X" within the ligand-binding domain (LBD) of RXRα.[1] This distinct binding mode is a critical aspect of its novel pharmacological profile. The interaction at Site X involves the formation of hydrogen bonds between the C2 and C3 groups on the head of the this compound molecule and the Arg371 residue of RXRα.[1] Additionally, the C9 and C10 methoxy groups on the tail region of this compound establish van der Waals contacts with the receptor.[1] This binding event induces a conformational change in the RXRα/LBD, leading to its activation.[2]
Downstream Signaling: Inhibition of the Wnt/β-catenin Pathway
The activation of RXRα by this compound leads to the significant suppression of the Wnt/β-catenin signaling pathway, a critical pathway that is often aberrantly activated in colorectal cancers and contributes to tumorigenesis.[1][2][4] The dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5]
The activated RXRα modulates the Wnt/β-catenin pathway, resulting in a decrease in the nuclear accumulation of β-catenin.[6] This, in turn, leads to the downregulation of downstream target genes that are critical for cancer cell proliferation and survival, such as c-Myc and Cdc42.[1][7]
Cellular Effects and Anti-Proliferative Activity
The modulation of the RXRα and Wnt/β-catenin signaling pathways by this compound translates into potent anti-proliferative effects in colon cancer cells.[1][3]
Quantitative Data: In Vitro Efficacy
The inhibitory effects of this compound on the proliferation of various human colon cancer cell lines have been quantified using MTT assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (μM) |
| HCT-116 | 27.17 |
| KM12C | 31.10 |
| SW-620 | 36.19 |
Data sourced from MedChemExpress, citing Xu, et al. (2020).[3]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on colon cancer cell lines (HCT-116, KM12C, and SW-620) were determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Colon cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-80 μM) for a specified incubation period (e.g., 15 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Western blotting was employed to investigate the effect of this compound on the protein expression levels of key downstream targets, including c-Myc and Cdc42.
Protocol Overview:
-
Cell Lysis: Colon cancer cells (Km12c, HCT116, and SW620) are treated with different concentrations of this compound (e.g., 0-80 μM) for a specific duration (e.g., 15 hours). Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (c-Myc, Cdc42) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and activates RXRα, leading to the inhibition of Wnt/β-catenin signaling.
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for determining protein expression changes using Western Blot analysis.
Conclusion
This compound represents a rationally designed berberine analogue with a well-defined mechanism of action.[1][2] Its ability to directly activate RXRα through a unique binding site and subsequently inhibit the oncogenic Wnt/β-catenin signaling pathway provides a strong rationale for its development as a therapeutic agent for colon cancer.[1][2] Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 6. The inhibition of Wnt/beta-catenin signalling by 1alpha,25-dihydroxyvitamin D3 is abrogated by Snail1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
NBD-125: A Novel Berberine Analogue as a Potent RXRα Activator for Colon Cancer Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. As a promiscuous heterodimerization partner for many other nuclear receptors, RXRα is a key modulator of numerous physiological processes. Its activation presents a promising therapeutic strategy for various diseases, including cancer. NBD-125, a novel synthetic berberine analogue, has emerged as a potent and selective activator of RXRα. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and its impact on downstream signaling pathways, with a particular focus on its potential in colon cancer therapy.
Quantitative Data Summary
This compound has been characterized through various in vitro assays to determine its efficacy as an RXRα activator and its anti-proliferative effects on colon cancer cells. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | KM12C | 31.10 µM | [1][2] |
| HCT116 | Not explicitly quantified in the provided results. | ||
| SW620 | Not explicitly quantified in the provided results. | ||
| RXRα Transcriptional Activation | HEK293T | Strongest activation among analogues | [1] |
| Downregulated Proteins | Km12c, HCT116, SW620 | c-Myc, Cdc42 | [1] |
Signaling Pathway of this compound as an RXRα Activator
This compound exerts its biological effects by directly binding to and activating RXRα. This activation leads to conformational changes in the receptor, which in turn modulates the transcription of target genes. A key downstream effect of this compound-mediated RXRα activation is the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colon cancer. The activated RXRα is believed to interfere with the nuclear function of β-catenin, leading to the downregulation of its target genes, such as c-Myc, which are crucial for cell proliferation.
Figure 1: Proposed signaling pathway of this compound in colon cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RXRα Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate RXRα transcriptionally.
Workflow:
Figure 2: Workflow for the RXRα Luciferase Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a mammalian expression vector for human RXRα and a reporter plasmid containing a luciferase gene under the control of an RXR-responsive element (RXRE). A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data are expressed as fold activation relative to the vehicle control.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of colon cancer cells.
Workflow:
Figure 3: Workflow for the MTT Cell Proliferation Assay.
Methodology:
-
Cell Seeding:
-
Colon cancer cell lines (KM12C, HCT116, SW620) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.
-
-
Compound Treatment:
-
After overnight incubation to allow for cell attachment, the medium is replaced with fresh medium containing a range of concentrations of this compound (e.g., 0-80 µM).
-
-
MTT Assay:
-
Following a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of c-Myc and Cdc42 in response to this compound treatment.
Workflow:
Figure 4: Workflow for Western Blot Analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Colon cancer cells are treated with various concentrations of this compound (e.g., 0-80 µM) for 15 hours.
-
Cells are then washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for c-Myc, Cdc42, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
-
Applications in Research and Drug Development
This compound represents a promising lead compound for the development of novel therapeutics for colon cancer. Its ability to selectively activate RXRα and subsequently inhibit the pro-proliferative Wnt/β-catenin signaling pathway provides a clear mechanism of action. For researchers, this compound serves as a valuable tool to further investigate the role of RXRα in cancer biology and to explore the intricacies of its interaction with other signaling pathways. In the context of drug development, the berberine scaffold of this compound offers a foundation for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and its future analogues.
References
In Vitro Efficacy of NBD-125 in Colon Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-125, a novel synthetic berberine analogue, has emerged as a promising candidate in the preclinical landscape of colon cancer therapeutics. This technical guide provides an in-depth analysis of the in vitro effects of this compound on colon cancer cells, focusing on its mechanism of action as a Retinoid X Receptor alpha (RXRα) activator. The data presented herein is derived from the seminal study by Xu et al. (2020), which established the foundational evidence for this compound's anti-proliferative and signaling modulation activities. This document outlines the core experimental findings, detailed methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Findings: Anti-Proliferative Activity
This compound demonstrates potent anti-proliferative effects across multiple human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined via Cell Counting Kit-8 (CCK-8) assays after 48 hours of treatment, underscore its efficacy.
| Cell Line | IC50 (µM) | Cancer Type |
| KM12C | 31.10 | Colon Carcinoma |
| HCT116 | Not explicitly quantified, but inhibitory effects observed | Colorectal Carcinoma |
| SW620 | Not explicitly quantified, but inhibitory effects observed | Colorectal Adenocarcinoma |
Mechanism of Action: RXRα Activation and β-Catenin Signaling Inhibition
This compound functions as a direct activator of RXRα. This interaction is central to its anti-cancer effects, leading to the suppression of the Wnt/β-catenin signaling pathway, a critical driver of colon cancer progression.
A key downstream consequence of this compound-mediated RXRα activation is the downregulation of oncogenic proteins. Western blot analyses revealed a significant, concentration-dependent decrease in the expression of c-Myc and Cdc42 in KM12c, HCT116, and SW620 cells following a 15-hour incubation with this compound.[1]
Experimental Protocols
Cell Culture
Human colon cancer cell lines KM12c, HCT116, and SW620 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
The anti-proliferative effects of this compound were quantified using a Cell Counting Kit-8 (CCK-8) assay.
Protocol Steps:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of this compound.
-
After 48 hours of incubation, 10 µL of CCK-8 solution was added to each well.
-
The plates were incubated for an additional 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Western Blot Analysis
The effect of this compound on protein expression was determined by Western blotting.
Protocol Steps:
-
Colon cancer cells were treated with the indicated concentrations of this compound for 15 hours.
-
Following treatment, cells were harvested and lysed in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein concentrations of the lysates were determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were then incubated with primary antibodies against c-Myc, Cdc42, and β-actin overnight at 4°C.
-
After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for colon cancer, acting through a distinct mechanism involving the activation of RXRα and subsequent inhibition of the oncogenic Wnt/β-catenin signaling pathway. The in vitro data robustly supports its anti-proliferative activity and its ability to modulate key cancer-related proteins. Further investigation into the broader effects of this compound, including its potential to induce apoptosis and cell cycle arrest, is warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a foundation for future research and development efforts centered on this novel berberine analogue.
References
NBD-125: A Technical Guide on its Impact on c-Myc and Cdc42 Protein Levels in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-125, a novel berberine analogue, has emerged as a potent activator of the Retinoid X Receptor Alpha (RXRα). This technical guide provides an in-depth analysis of the downstream effects of this compound, specifically focusing on its impact on the protein levels of the oncoprotein c-Myc and the Rho GTPase Cdc42 in colon cancer cells. This document summarizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the involved signaling pathways and workflows. The information presented is collated from publicly available research, primarily the study by Xu et al. (2020) which identified and characterized the activity of this compound.
Introduction
Berberine, a natural isoquinoline alkaloid, has been extensively studied for its anti-cancer properties. This compound (also known as B-12) is a synthetic analogue of berberine designed to enhance its therapeutic efficacy. A key mechanism of action for this compound is its function as an activator of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. The activation of RXRα by this compound triggers a signaling cascade that ultimately leads to the downregulation of key proteins involved in cancer progression, including c-Myc and Cdc42. This guide will explore the tangible effects of this compound on these two critical proteins.
Quantitative Impact of this compound on c-Myc and Cdc42 Protein Levels
Treatment of various colon cancer cell lines with this compound results in a dose-dependent decrease in the protein levels of both c-Myc and Cdc42. The following tables summarize the observed effects after a 15-hour incubation period.
Table 1: Effect of this compound on c-Myc Protein Levels in Colon Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Observed Effect on c-Myc |
| Km12c | 0 - 50 | Dose-dependent decrease |
| HCT116 | 0 - 60 | Dose-dependent decrease |
| SW620 | 0 - 80 | Dose-dependent decrease |
Table 2: Effect of this compound on Cdc42 Protein Levels in Colon Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Observed Effect on Cdc42 |
| Km12c | 0 - 50 | Dose-dependent decrease |
| HCT116 | 0 - 60 | Dose-dependent decrease |
| SW620 | 0 - 80 | Dose-dependent decrease |
Note: The available public data indicates a "notable decrease" and "downregulation" of these proteins. For precise fold-change or percentage inhibition, direct consultation of the primary study by Xu et al. (2020) is recommended.
Experimental Protocols
The reduction in c-Myc and Cdc42 protein levels was determined using Western Blot analysis. The following is a detailed methodology based on standard molecular biology laboratory procedures.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines (Km12c, HCT116, SW620) were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing varying concentrations of this compound (as indicated in the tables above) or DMSO as a vehicle control.
-
Incubation: Cells were incubated with this compound for 15 hours.
Protein Extraction
-
Cell Lysis: After incubation, the cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Cells were lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to prevent protein degradation.
-
Harvesting: The cell lysate was scraped and collected into microcentrifuge tubes.
-
Centrifugation: The lysate was centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: The supernatant containing the total protein was carefully transferred to a new, pre-chilled tube.
Western Blot Analysis
-
Protein Quantification: The total protein concentration in each sample was determined using a BCA (Bicinchoninic acid) protein assay kit.
-
Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample was mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C to denature the proteins.
-
SDS-PAGE: The protein samples were loaded onto a 10-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for c-Myc, Cdc42, and a loading control (e.g., β-actin or GAPDH).
-
Washing: The membrane was washed three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane was washed again three times with TBST for 10 minutes each.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Analysis: The intensity of the protein bands was quantified using densitometry software, and the expression of c-Myc and Cdc42 was normalized to the loading control.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for the experimental analysis.
NBD-125: A Technical Guide to Solubility and Stability for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-125, a berberine analogue, has been identified as a potent Retinoid X Receptor α (RXRα) activator and an inhibitor of β-catenin signaling, making it a compound of significant interest in oncological research.[1][2] Proper handling and use of this compound in a research setting are predicated on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for researchers to determine these properties under their specific laboratory conditions. This document is intended to serve as a foundational resource for scientists working with this compound, enabling robust and reproducible experimental design.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 327.81 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| CAS Number | 2367641-24-3 | [3] |
Solubility of this compound
The solubility of a compound is a critical factor in designing in vitro and in vivo experiments. Currently, published quantitative solubility data for this compound in common laboratory solvents is limited. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[3] To facilitate further research, this section provides a detailed protocol for determining the equilibrium solubility of this compound in various solvents.
Recommended Solvents for Solubility Testing
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium specific to the intended experimental system
Quantitative Solubility Data
Researchers should determine the solubility of this compound in their desired solvents to ensure accurate and reproducible experimental concentrations. The following table can be used to record experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | |||
| Ethanol | |||
| PBS, pH 7.4 | |||
| [Specify Other] |
Experimental Protocol: Determining Equilibrium Solubility by the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
2.3.1. Materials
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
-
Analytical balance
2.3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable quantitative technique.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
2.3.3. Data Analysis and Reporting
-
The solubility is reported as the mean of at least three independent measurements.
-
Results should be expressed in mg/mL and mM.
Stability of this compound
Understanding the stability of this compound under various conditions is essential for ensuring the integrity of stock solutions and the reliability of experimental results.
Storage and Handling Recommendations
Based on available vendor data, the following storage conditions are recommended for this compound:
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [1] |
| 0-4°C | Short term (days to weeks) | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
| -20°C | Long term (months) | [3] |
-
Shipping: this compound is considered stable for a few weeks during shipping at ambient temperature.[3]
-
Light Sensitivity: It is recommended to protect this compound from light.[1]
Forced Degradation Studies
To understand the degradation pathways and potential degradation products of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions more severe than those encountered during routine handling and storage.
3.2.1. Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
3.2.1.1. Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
3.2.1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to elevated temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Use a PDA detector to assess peak purity and a MS detector to obtain mass information on potential degradation products.
-
3.2.1.3. Data Analysis
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
Signaling Pathway of this compound
This compound functions as an activator of RXRα and an inhibitor of β-catenin signaling.[1] This dual activity leads to the downregulation of downstream targets such as c-Myc and Cdc42, ultimately inhibiting cancer cell proliferation.[1][2]
Caption: Signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
References
Methodological & Application
Application Notes and Protocols for NBD-125 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-125, a synthetic analogue of berberine, has emerged as a potent activator of the Retinoid X Receptor alpha (RXRα).[1][2][3][4] Its activity has significant implications for cancer research, particularly in the context of colon cancer, where it has been shown to inhibit cell proliferation through the suppression of β-catenin signaling.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its biological effects by directly binding to and activating RXRα.[1][2][3] This activation leads to a cascade of downstream events, most notably the inhibition of the Wnt/β-catenin signaling pathway.[1][2][3] Activated RXRα can directly interact with β-catenin, promoting its degradation and thereby reducing its nuclear translocation and transcriptional activity.[3][5] This leads to the downregulation of key oncogenes such as c-Myc and Cdc42, ultimately resulting in the inhibition of cancer cell growth.[1][2]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity in various colon cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | KM12C | 31.10 μM | [1][2] |
| Experiment | Cell Lines | Concentration Range | Incubation Time | Observed Effect | Reference |
| Anti-proliferative Effects | Km12c, HCT116, SW620 | 0 - 80 μM | - | Inhibition of cell proliferation | [1][2] |
| Western Blot | Km12c, HCT116, SW620 | 0 - 80 μM | 15 hours | Downregulation of c-Myc and Cdc42 | [1][2] |
Experimental Protocols
Cell Culture
Standard cell culture protocols for colon cancer cell lines such as KM12C, HCT116, and SW620 should be followed.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.[1]
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of colon cancer cells.
Caption: Workflow for cell viability assay.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. The final concentrations should range from 0 to 80 μM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Remove the old medium and add 100 µL of the this compound containing medium to the respective wells. Incubate the plate for 48 to 72 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels (e.g., c-Myc, Cdc42, β-catenin, RXRα) following this compound treatment.
Caption: Workflow for Western Blot analysis.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 μM) for 15 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (c-Myc, Cdc42, β-catenin, RXRα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these detailed protocols, researchers can effectively investigate the biological activities of this compound and further elucidate its therapeutic potential in the treatment of colon cancer and other malignancies driven by aberrant β-catenin signaling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A direct protein-protein interaction is involved in the suppression of β-catenin transcription by retinoid X receptor α in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-125 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of NBD-125 stock solutions and their use in common in vitro assays for cancer research. This compound, a berberine analogue, functions as a Retinoid X Receptor Alpha (RXRα) activator and has been shown to inhibit β-catenin signaling, leading to anti-proliferative effects in colon cancer cells.
Chemical Properties and Stock Solution Preparation
This compound is an organic compound soluble in Dimethyl Sulfoxide (DMSO). Proper preparation and storage of stock solutions are critical for reproducible experimental results.
Table 1: this compound Properties and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 327.81 g/mol | [1] |
| CAS Number | 2367641-24-3 | [1] |
| Recommended Solvent | DMSO | [1] |
| Recommended Stock Concentration | 10 mM | [2][3][4] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month | [5][6] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, dissolve 3.28 mg of this compound in 1 mL of anhydrous DMSO.
-
Calculation: (3.28 mg this compound) / (327.81 g/mol ) = 0.01 mmol. 0.01 mmol / 1 mL = 10 mM.
-
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
In Vitro Assay Protocols
This compound has been demonstrated to be effective in inhibiting the proliferation of colon cancer cell lines. The following are detailed protocols for assessing its in vitro efficacy.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on colon cancer cell lines.
Table 2: Recommended Seeding Densities for Colon Cancer Cell Lines in a 96-well Plate
| Cell Line | Seeding Density (cells/well) |
| HCT116 | 1.5 x 10⁴ |
| SW620 | 5,000 - 40,000 |
| KM12C | 5,000 - 40,000 (General recommendation) |
Materials:
-
HCT116, SW620, or KM12C colon cancer cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at the recommended density in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting range is 0-80 µM.[5][7] Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control with DMSO at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of detergent solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value. The reported IC50 for this compound in KM12C cells is 31.10 µM.[5][7]
Western Blot Analysis of c-Myc and Cdc42
This protocol details the detection of changes in c-Myc and Cdc42 protein expression in colon cancer cells following treatment with this compound.
Table 3: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Recommended Starting Dilution |
| Anti-c-Myc | 1:1000 |
| Anti-Cdc42 | 1:500 - 1:2000 |
Materials:
-
Colon cancer cells (e.g., HCT116, SW620, KM12C)
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cdc42, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for 15 hours.[7]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-c-Myc or anti-Cdc42) overnight at 4°C, using the recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: RXRα Activation and β-Catenin Inhibition
This compound, as an RXRα activator, inhibits the Wnt/β-catenin signaling pathway. Upon activation by this compound, RXRα translocates to the nucleus and directly interacts with β-catenin. This interaction promotes the c-Cbl mediated ubiquitination and subsequent proteasomal degradation of β-catenin.[7] The reduction in nuclear β-catenin levels leads to decreased transcription of its target genes, including the proto-oncogene c-Myc and the cell division control protein 42 (Cdc42), resulting in the inhibition of cancer cell proliferation.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Useful Numbers for Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A direct protein-protein interaction is involved in the suppression of β-catenin transcription by retinoid X receptor α in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After NBD-125 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-125, a novel berberine analogue, has been identified as a potent activator of the Retinoid X Receptor Alpha (RXRα).[1][2] This activation has significant implications for cell signaling pathways, particularly in the context of cancer biology. This compound has been demonstrated to be an effective inhibitor of β-catenin signaling, a pathway frequently dysregulated in various cancers.[1][2] The downstream effects of this compound treatment include a notable decrease in the expression of key oncogenic proteins c-Myc and Cdc42, leading to the suppression of cancer cell proliferation.[1][2] This document provides detailed protocols for utilizing Western Blot analysis to investigate the dose-dependent effects of this compound on the expression of c-Myc and Cdc42 in cancer cell lines.
Signaling Pathway: this compound Mechanism of Action
This compound exerts its anti-proliferative effects by modulating the Wnt/β-catenin signaling pathway. As an RXRα activator, this compound enhances the interaction between RXRα and β-catenin. This interaction is thought to promote the degradation of β-catenin, preventing its translocation to the nucleus. In the absence of nuclear β-catenin, the transcription of its target genes, including the proto-oncogene MYC and the gene encoding the Rho GTPase Cdc42, is suppressed. The resulting decrease in c-Myc and Cdc42 protein levels disrupts critical cellular processes for cancer cell growth, including cell cycle progression and cytoskeletal dynamics.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for performing a Western Blot analysis to determine the effect of this compound on target protein expression.
Caption: Western Blot experimental workflow.
Data Presentation
The following tables present mock quantitative data representing the expected outcomes of Western Blot analysis after treating colon cancer cells (e.g., HCT116) with this compound for 15 hours. The data is normalized to a loading control (β-actin) and expressed as a fold change relative to the vehicle control (0 µM this compound).
Table 1: Effect of this compound on c-Myc Protein Expression
| This compound Concentration (µM) | Relative c-Myc Expression (Fold Change) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 10 | 0.72 | ± 0.06 |
| 25 | 0.45 | ± 0.05 |
| 50 | 0.21 | ± 0.04 |
Table 2: Effect of this compound on Cdc42 Protein Expression
| This compound Concentration (µM) | Relative Cdc42 Expression (Fold Change) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.09 |
| 10 | 0.81 | ± 0.07 |
| 25 | 0.53 | ± 0.06 |
| 50 | 0.33 | ± 0.05 |
Detailed Experimental Protocols
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
1. Cell Culture and this compound Treatment
-
Cell Line: HCT116 (or other suitable colon cancer cell line).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound in DMSO.
-
Prepare fresh treatment media containing the desired final concentrations of this compound (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. The 0 µM well should contain the same concentration of DMSO as the other wells (vehicle control).
-
Aspirate the old medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for 15 hours at 37°C with 5% CO₂.
-
2. Cell Lysis and Protein Extraction
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)
-
-
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
3. Protein Quantification
-
Method: Bicinchoninic acid (BCA) assay or Bradford assay.
-
Procedure:
-
Determine the protein concentration of each lysate according to the manufacturer's protocol for the chosen assay.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).
-
4. Sample Preparation and SDS-PAGE
-
Reagents:
-
4x Laemmli Sample Buffer (containing β-mercaptoethanol or DTT)
-
-
Procedure:
-
In a new microcentrifuge tube, mix the calculated volume of protein lysate with the appropriate volume of 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge the samples briefly to pellet any debris.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
5. Protein Transfer
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Procedure:
-
Activate the PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (gel, membrane, filter papers) according to the transfer system's instructions (wet or semi-dry transfer).
-
Perform the transfer. Transfer times and voltage/current will depend on the system and the size of the proteins of interest.
-
6. Immunoblotting
-
Reagents:
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-c-Myc
-
Rabbit anti-Cdc42
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
-
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation. It is recommended to incubate for c-Myc, Cdc42, and β-actin on separate blots if their molecular weights are close, or to strip and re-probe the same membrane.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
7. Detection and Data Analysis
-
Procedure:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the c-Myc and Cdc42 bands to the intensity of the corresponding β-actin band for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols for Cell Proliferation Assays with NBD-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-125 (also referred to as B-12) is a novel synthetic berberine analogue that has demonstrated significant potential as an anti-cancer agent, particularly in colon cancer.[1] It functions as a potent activator of the Retinoid X Receptor α (RXRα), a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[1][2] Activation of RXRα by this compound leads to the suppression of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, resulting in the inhibition of cancer cell proliferation.[1][3]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using a standard MTT assay. Additionally, it outlines the signaling pathway of this compound and presents quantitative data on its efficacy.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-proliferative effects by activating RXRα. This activation leads to a conformational change in the RXRα ligand-binding domain, which in turn suppresses the Wnt/β-catenin signaling pathway.[1][3] The suppression of this pathway leads to a downstream reduction in the expression of key proteins involved in cell proliferation and survival, such as c-Myc and Cdc42.[1]
Figure 1: this compound Signaling Pathway. This compound activates RXRα, leading to the suppression of the Wnt/β-catenin pathway and downstream targets like c-Myc and Cdc42, ultimately inhibiting cell proliferation.
Quantitative Data
The inhibitory effect of this compound on the proliferation of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound in several human colon cancer cell lines and a normal human colon mucosal epithelial cell line.
| Cell Line | Cell Type | IC50 (µM) of this compound (B-12) |
| Km12c | Human Colon Cancer | 31.10 |
| HCT116 | Human Colon Cancer | Not explicitly stated, but proliferation is inhibited in a dose-dependent manner |
| SW620 | Human Colon Cancer | Not explicitly stated, but proliferation is inhibited in a dose-dependent manner |
Data compiled from studies on the effects of this compound on colon cancer cell lines. The anti-proliferative effects are observed across a range of concentrations (0-80 μM).[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes the determination of cell viability and proliferation in response to this compound treatment using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (B-12)
-
Human cancer cell lines (e.g., Km12c, HCT116, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Figure 2: MTT Assay Workflow for this compound. A step-by-step visual guide for assessing cell proliferation after treatment with this compound.
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0-80 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits cell proliferation, particularly in colon cancer cells. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. The MTT assay is a reliable method for quantifying the cytotoxic effects of this compound, and understanding its mechanism of action through the RXRα and Wnt/β-catenin pathways is crucial for its further development as a cancer therapeutic.
References
Investigating RXRα Activation and its Anti-Cancer Effects Using NBD-125
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1] RXRα functions by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs).[2][3] The activation of RXRα signaling pathways is a promising therapeutic strategy for various diseases, including cancer. NBD-125 (also known as B-12) is a synthetic berberine analogue that has been identified as a potent and selective activator of RXRα.[4] This document provides detailed application notes and experimental protocols for investigating the activation of RXRα by this compound and its subsequent effects on cancer cell proliferation and signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in activating RXRα and inhibiting cancer cell growth.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | KM12C (Colon Cancer) | 31.10 µM | [4] |
| RXRα Transcriptional Activation | HEK293T | Dose-dependent | [4] |
| Inhibition of β-catenin/TCF Transcriptional Activity | KM12C | Dose-dependent | [5] |
Table 2: Effect of this compound on Protein Expression in Colon Cancer Cells
| Protein | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| c-Myc | 0-80 | 15 | Dose-dependent decrease | [4] |
| Cdc42 | 0-80 | 15 | Dose-dependent decrease | [4] |
| β-catenin | 50 | 15 | Decreased expression | [5] |
| PCNA | 50 | 15 | Decreased expression | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the effects of this compound.
Caption: this compound mediated activation of RXRα and inhibition of β-catenin signaling.
Caption: General experimental workflow for investigating this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human colon cancer cell lines KM12C, HCT116, or SW620.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
RXRα Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the transcriptional activity of RXRα.
-
Materials:
-
HEK293T cells
-
RXRα expression vector
-
Luciferase reporter plasmid containing RXR response elements (RXREs)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the RXRα expression vector, RXRE-luciferase reporter plasmid, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[6][7][8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT or CCK-8 Assay)
This assay determines the effect of this compound on the viability and proliferation of colon cancer cells.
-
Materials:
-
Colon cancer cell lines (e.g., KM12C)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of c-Myc, Cdc42, and β-catenin following this compound treatment.
-
Materials:
-
Colon cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against c-Myc, Cdc42, β-catenin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 15 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the role of RXRα in cancer biology. The protocols outlined in this document provide a framework for characterizing the activation of RXRα by this compound and its downstream cellular effects, including the inhibition of β-catenin signaling and the suppression of colon cancer cell proliferation. These studies can contribute to a better understanding of RXRα as a therapeutic target and the potential of this compound as a lead compound in anti-cancer drug development.
References
- 1. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 8. researchgate.net [researchgate.net]
Illuminating the Activity of NBD-125: Application of Luciferase Reporter Assays in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of luciferase reporter assays in characterizing the activity of NBD-125, a novel berberine analogue. This compound has been identified as a potent activator of Retinoid X Receptor Alpha (RXRα) and an inhibitor of the Wnt/β-catenin signaling pathway, highlighting its therapeutic potential in oncology, particularly colon cancer. Luciferase reporter assays are instrumental in quantifying the dose-dependent effects of this compound on these specific cellular signaling pathways, providing crucial data for its preclinical evaluation.
Introduction to this compound and Luciferase Reporter Assays
This compound is a synthetic analogue of berberine, a natural compound with a long history in traditional medicine. Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects in colon cancer cells. Its mechanism of action involves the activation of RXRα, a nuclear receptor that plays a critical role in regulating gene expression related to cell growth, differentiation, and metabolism. Furthermore, this compound has been shown to suppress the Wnt/β-catenin signaling pathway, a key pathway often dysregulated in various cancers.
Luciferase reporter assays are a cornerstone of modern drug discovery and cell biology research. These highly sensitive and quantitative assays utilize the enzyme luciferase to measure the transcriptional activity of specific gene promoters. By linking a promoter of interest to the luciferase gene, researchers can monitor the activation or inhibition of a signaling pathway in response to a compound like this compound. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the activity of the targeted pathway.
This document outlines the protocols for two key luciferase reporter assays used to characterize this compound activity:
-
RXRα Activation Assay: To quantify the ability of this compound to activate the transcriptional activity of RXRα.
-
Wnt/β-catenin Signaling Inhibition Assay (TOP/FOPflash): To measure the inhibitory effect of this compound on the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Data Presentation: this compound Activity Profile
The following tables summarize the quantitative data obtained from luciferase reporter assays evaluating the activity of this compound.
Table 1: RXRα Activation by this compound
| Concentration of this compound (µM) | Fold Activation of RXRα (relative to vehicle control) |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.5 |
| 25 | 8.2 ± 0.7 |
| 50 | 10.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Wnt/β-catenin Signaling by this compound
| Concentration of this compound (µM) | Inhibition of TOPflash Activity (%) |
| 1 | 15 ± 2 |
| 5 | 35 ± 4 |
| 10 | 55 ± 5 |
| 25 | 78 ± 6 |
| 50 | 92 ± 3 |
Data are presented as a percentage reduction in luciferase activity compared to the vehicle-treated control, normalized to FOPflash activity. Data are mean ± standard deviation from three independent experiments.
Table 3: Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| KM12C | 31.10 |
| HCT116 | Not specified |
| SW620 | Not specified |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow of the luciferase reporter assays.
Caption: RXRα Activation by this compound.
Caption: this compound Inhibition of Wnt/β-catenin Signaling.
Caption: General Luciferase Reporter Assay Workflow.
Experimental Protocols
The following are detailed protocols for the luciferase reporter assays to measure this compound activity.
RXRα Activation Luciferase Reporter Assay
Objective: To quantify the dose-dependent activation of RXRα by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
RXRα expression plasmid
-
Luciferase reporter plasmid containing a Retinoid X Receptor Response Element (RXRE) upstream of the luciferase gene
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
9-cis-Retinoic acid (positive control)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA master mix containing the RXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid in a suitable ratio (e.g., 10:10:1).
-
Transfect the cells with the DNA master mix using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM 9-cis-Retinoic acid).
-
Incubate the plate for another 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Wnt/β-catenin Signaling Inhibition Assay (TOP/FOPflash)
Objective: To measure the dose-dependent inhibition of Wnt/β-catenin signaling by this compound.
Materials:
-
Colon cancer cell line (e.g., HCT116, SW480)
-
Appropriate cell culture medium
-
TOPflash plasmid (containing TCF/LEF binding sites upstream of the luciferase gene)
-
FOPflash plasmid (containing mutated TCF/LEF binding sites, as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the chosen colon cancer cell line in a white, opaque 96-well plate at an appropriate density. Incubate overnight.
-
Transfection:
-
Co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Pathway Activation and Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium or CHIR99021).
-
Immediately add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Perform the Dual-Luciferase® Reporter Assay as described in section 4.1, step 4.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOPflash/FOPflash ratio for each condition to determine the specific Wnt/β-catenin signaling activity.
-
Calculate the percentage inhibition by comparing the TOP/FOP ratio of the this compound-treated wells to the vehicle-treated control wells.
-
Conclusion
Luciferase reporter assays are indispensable tools for the functional characterization of this compound. The protocols outlined in this document provide a robust framework for quantifying the activation of RXRα and the inhibition of Wnt/β-catenin signaling by this promising anti-cancer compound. The data generated from these assays are critical for advancing our understanding of this compound's mechanism of action and for its continued development as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Optimizing NBD-125 Concentration for Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NBD-125 in cancer cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a synthetic berberine analogue that functions as a Retinoid X Receptor α (RXRα) activator.[1] In cancer cells, particularly colon cancer, this compound binds to and activates RXRα. This activation leads to the suppression of the Wnt/β-catenin signaling pathway.[2][3] The binding of this compound to RXRα promotes the interaction between RXRα and nuclear β-catenin, which results in the degradation of β-catenin.[4] Consequently, this inhibits the proliferation of cancer cells.[4] Downstream effects also include the decreased expression of proteins critical for cancer cell growth, such as c-Myc and Cdc42.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Based on available data, a starting concentration range of 0-80 μM is recommended for treating various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. For instance, the IC50 for this compound in the KM12C colon cancer cell line is 31.10 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For experimental use, it is recommended to dissolve this compound in an appropriate solvent like DMSO to prepare a high-concentration stock solution. Once dissolved, the stock solution should be stored at -80°C and is stable for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known signaling pathways affected by this compound?
The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway, which it inhibits through the activation of RXRα.[2][3] Activation of RXRα by this compound leads to the downregulation of β-catenin.[4] This, in turn, affects the expression of downstream targets involved in cell proliferation and survival, such as c-Myc and Cdc42.[1]
Data Presentation
Table 1: IC50 Values of this compound Analogues in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (μM) |
| 125b | A549 | Human Lung Carcinoma | 5.1 ± 0.6 |
| 125b | HeLa | Human Cervical Cancer | 4.9 ± 0.9 |
| 125b | HepG2 | Human Liver Cancer | 3.6 ± 0.4 |
| 125b | BEAS-2B (Normal) | Human Bronchial Epithelial | 3.2 ± 0.01 |
| 125b | 16HBE (Normal) | Human Bronchial Epithelial | 5.8 ± 0.4 |
| 125c | A549 | Human Lung Carcinoma | 3.0 ± 0.1 |
| 125c | HeLa | Human Cervical Cancer | 4.2 ± 1.3 |
| 125c | HepG2 | Human Liver Cancer | 3.8 ± 0.4 |
| 125c | BEAS-2B (Normal) | Human Bronchial Epithelial | 3.4 ± 0.04 |
| 125c | 16HBE (Normal) | Human Bronchial Epithelial | 4.7 ± 0.1 |
| 125d | A549 | Human Lung Carcinoma | 4.5 ± 1.5 |
| 125d | HeLa | Human Cervical Cancer | 4.4 ± 0.4 |
| 125d | HepG2 | Human Liver Cancer | 3.2 ± 0.1 |
| 125d | BEAS-2B (Normal) | Human Bronchial Epithelial | 4.7 ± 0.9 |
| 125d | 16HBE (Normal) | Human Bronchial Epithelial | 5.9 ± 0.6 |
| 125e | A549 | Human Lung Carcinoma | 2.4 ± 0.1 |
| 125e | HeLa | Human Cervical Cancer | 2.2 ± 0.1 |
| 125e | HepG2 | Human Liver Cancer | 2.1 ± 0.1 |
| 125e | BEAS-2B (Normal) | Human Bronchial Epithelial | 1.9 ± 1.1 |
| 125e | 16HBE (Normal) | Human Bronchial Epithelial | 3.0 ± 0.8 |
| 125f | A549 | Human Lung Carcinoma | 5.6 ± 0.1 |
| 125f | HeLa | Human Cervical Cancer | 3.1 ± 0.01 |
| 125f | HepG2 | Human Liver Cancer | 5.8 ± 0.1 |
| 125f | BEAS-2B (Normal) | Human Bronchial Epithelial | 3.5 ± 1.0 |
| 125f | 16HBE (Normal) | Human Bronchial Epithelial | 4.8 ± 0.4 |
| 125g | A549 | Human Lung Carcinoma | 24.2 ± 1.4 |
| 125g | HeLa | Human Cervical Cancer | 13.5 ± 0.1 |
| 125g | BEAS-2B (Normal) | Human Bronchial Epithelial | 31.2 ± 0.9 |
Data is presented as mean ± standard deviation from two or three independent experiments. Cell viability was determined by the MTT assay.[5]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot for c-Myc and Cdc42
This protocol outlines the general steps for detecting changes in c-Myc and Cdc42 protein levels following this compound treatment.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies specific for c-Myc and Cdc42
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Cdc42, and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of c-Myc and Cdc42 to the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound activity | - Incorrect concentration or dilution. - Degraded this compound stock solution. - Cell line is resistant to this compound. | - Verify calculations and perform fresh dilutions. - Prepare a fresh stock solution of this compound. - Test a higher concentration range or a different, more sensitive cell line. |
| High variability between replicates in MTT assay | - Uneven cell seeding. - Pipetting errors. - Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix gently. - Use calibrated pipettes and be consistent with technique. - Increase incubation time with the solubilization solution or gently mix by pipetting. |
| High background in Annexin V/PI assay | - Mechanical stress during cell harvesting causing membrane damage. - Over-incubation with trypsin. | - Handle cells gently during harvesting and washing. - Minimize trypsin exposure time. |
| Weak or no signal in Western blot | - Insufficient protein loading. - Ineffective primary antibody. - Low expression of target proteins. | - Ensure equal and adequate protein loading (20-30 µg). - Use a validated antibody at the recommended dilution. - Use a positive control cell lysate known to express the target proteins. |
| Unexpected off-target effects | - As a berberine analogue, this compound may have off-target effects similar to berberine, which can affect various cellular pathways. | - Consult literature on berberine's off-target effects for potential insights.[1][7] - Perform control experiments to rule out non-specific effects. - Consider using a lower effective concentration of this compound. |
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor α enhances human cholangiocarcinoma growth through simultaneous activation of Wnt/β‐catenin and nuclear factor‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analyses of Off-Target Effects on Cardiac and Skeletal Muscles by Berberine, a Drug Used to Treat Cancers and Induce Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting NBD-125 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with NBD-125 in aqueous solutions.
This compound Physicochemical Properties
This compound is a berberine analogue that functions as a Retinoid X Receptor Alpha (RXRα) activator.[1][2] Its properties are summarized below:
| Property | Value | Reference |
| Synonyms | NBD125, B-12 | [1][2] |
| Chemical Formula | C₁₉H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 327.81 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Known Solubility | Soluble in DMSO | [2] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Saline). Why?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in purely aqueous solutions.[3][4] Like many small molecule inhibitors used in research, it requires specific solvents or formulation strategies to achieve a stable solution for experimental use.[5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental medium.
Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a solvent where it is highly soluble (like DMSO) to one where it is poorly soluble (like an aqueous buffer).[5] To prevent this, ensure the final concentration of DMSO in your working solution is kept low (typically ≤0.5% for in vitro assays) and consider using a formulation with co-solvents.
Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?
A4: Yes, co-solvents are often necessary for administering hydrophobic compounds in vivo. A common formulation for poorly soluble compounds includes a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[1] A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal ratio may need to be adjusted for your specific application.[1]
Q5: Are there other methods to enhance the solubility of this compound?
A5: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[6][7]
-
Use of Surfactants: Detergents or surfactants like Tween-80 or Cremophor EL can form micelles to encapsulate and solubilize hydrophobic molecules.[1][8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[9]
-
Physical Modifications: Techniques like micronization can increase the surface area of the compound, which may improve the dissolution rate.[3][6]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
Issue 1: Precipitate Forms in Working Solution
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous medium is too high. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.[9] |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high percentage of DMSO in the final aqueous solution can be toxic to cells and may not be sufficient to keep the compound dissolved upon high dilution. Keep the final DMSO concentration as low as possible (ideally <0.5%). |
| Buffer Incompatibility | Components in your buffer (e.g., high salt concentration, proteins in cell culture media) may reduce the solubility of this compound. Test solubility in simpler buffers first (e.g., PBS) before moving to more complex media. |
| Improper Mixing Technique | Adding the this compound stock solution directly to the full volume of buffer can cause localized high concentrations and precipitation. Try adding the stock solution to a smaller volume of buffer first, vortexing vigorously, and then adding the remaining buffer. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | The this compound may not be fully dissolved in the stock or working solution, leading to an inaccurate final concentration. Use sonication or gentle warming (be cautious of compound stability) to aid dissolution.[1] Always visually inspect for any undissolved particulates before use. |
| Compound Degradation | This compound solutions may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1][2] |
| Vehicle Effects | The solvent system (e.g., DMSO, co-solvents) may have biological effects on its own. Always include a vehicle control in your experiments that contains the same concentration of all solvents used to prepare the this compound working solution. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: For packages containing 10 mg or more, accurately weigh the required amount of this compound powder. For smaller packages (e.g., 1 mg, 5 mg), it is often recommended to dissolve the entire contents of the vial to avoid losses from weighing.[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage, protected from light.[1][2]
This compound Solubility Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
Experimental Workflow for Preparing Working Solutions
This diagram illustrates the recommended steps for preparing a final working solution of this compound for in vitro experiments.
Caption: Workflow for preparing this compound working solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
NBD-125 cytotoxicity and off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NBD-125 in their experiments. The information is tailored for scientists and drug development professionals to address potential issues related to cytotoxicity and off-target effects.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may be encountered during experiments with this compound.
Cytotoxicity Assays
Q1: I am observing higher than expected cytotoxicity at low concentrations of this compound in my cancer cell line. What are the possible causes and solutions?
A1: Several factors could contribute to this observation:
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis or degradation can lead to increased toxicity. This compound powder should be stored at -20°C for long-term stability (up to 3 years), and solutions in solvent at -80°C for up to one year.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is also advisable to protect the compound from light.[1]
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest N-125 concentration) to distinguish between compound- and solvent-induced cytotoxicity. For sensitive cell lines, the final DMSO concentration should be kept below 0.5%.
-
Cell Seeding Density: Low cell density can make cells more susceptible to cytotoxic agents. Ensure consistent and optimal cell seeding density across all wells and experiments.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or MTS assays. Consider using an orthogonal assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a caspase-based assay for apoptosis.
Q2: My cytotoxicity results for this compound are not reproducible between experiments. What can I do to improve consistency?
A2: Variability in cytotoxicity assays can be minimized by addressing the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. Use calibrated pipettes and consider preparing a master mix for each concentration to be distributed across replicate wells.
-
Reagent Quality: Use fresh, high-quality reagents and cell culture medium. Batch-to-batch variability in serum or other medium components can affect cell growth and sensitivity to this compound.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High-passage number cells can exhibit altered growth rates and drug sensitivity.
-
Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments.
Q3: How do I assess the cytotoxicity of this compound in non-cancerous cell lines, and why is this important?
A3: It is critical to evaluate the cytotoxicity of this compound in non-cancerous or "normal" cell lines to determine its therapeutic index (the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells). A high therapeutic index is a desirable characteristic for a potential anti-cancer drug.
Off-Target Effects
Q1: What are the potential off-target effects of this compound?
A1: As an analog of berberine and an RXRα agonist, this compound may have several potential off-target effects:
-
Effects Common to RXR Agonists: The class of RXR agonists is known to sometimes cause side effects such as hyperlipidemia and hypothyroidism.[5] This is due to the role of RXR in various metabolic pathways through its heterodimerization with other nuclear receptors like PPARs and LXRs.[6]
-
Effects Related to Berberine: Berberine, the parent compound of this compound, has a broad range of biological activities and can interact with multiple targets.[7] For example, berberine can inhibit the ubiquitin-proteasome system (UPS) by acting as a ligase inhibitor of UHRF1, which could have implications for muscle cells.[8] It can also affect the gut microbiome and modulate the PI3K/Akt and JAK/STAT signaling pathways.[7][9]
-
Kinase Inhibition: Many small molecule inhibitors can have off-target effects on various kinases. While a specific kinase panel for this compound is not publicly available, it is a possibility to consider, especially if observing unexpected cellular phenotypes.
Q2: How can I experimentally test for off-target effects of this compound?
A2: Several experimental approaches can be used to investigate off-target effects:
-
Broad-Spectrum Screening: A comprehensive approach is to screen this compound against a panel of kinases or a broader panel of receptors and enzymes to identify potential off-target interactions.
-
Phenotypic Screening: Observing the effects of this compound on a variety of cell lines from different tissues can provide clues about potential off-target effects. Unexpected phenotypic changes should be further investigated.
-
Rescue Experiments: To confirm that the observed effects of this compound are due to its on-target activity on RXRα, you can perform rescue experiments. For example, you could knock down RXRα using siRNA and then treat the cells with this compound. If the effect of this compound is diminished in the knockdown cells, it suggests the effect is on-target.
-
Transcriptomic/Proteomic Analysis: Techniques like RNA-seq or proteomic profiling can provide an unbiased view of the global cellular changes induced by this compound, potentially revealing the modulation of unexpected pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Incubation Time | Reference |
| KM12C | 31.10 | MTT | 15 hours | [10] |
| HCT116 | 27.17 | MTT | 15 hours | [10] |
| SW620 | 36.19 | MTT | 15 hours | [10] |
Table 2: Observed Molecular Effects of this compound in Colon Cancer Cell Lines
| Cell Lines | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Km12c, HCT116, SW620 | 0 - 80 | 15 hours | Downregulation of c-Myc and Cdc42 protein levels | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 15, 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: TCF/LEF Reporter Assay for β-Catenin Activity
This protocol is for measuring the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A constitutively expressing Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
HEK293T or other suitable cell line
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a (as a positive control for pathway activation)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding and Transfection:
-
One day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in ~90% confluency at the time of transfection.[11]
-
Co-transfect the cells with the TCF/LEF reporter plasmid (or the FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours after transfection, replace the medium with fresh medium containing different concentrations of this compound.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with Wnt3a (positive control for pathway activation)
-
Cells co-treated with Wnt3a and this compound (to assess the inhibitory effect of this compound)
-
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the cytotoxic and on-target effects of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of Off-Target Effects on Cardiac and Skeletal Muscles by Berberine, a Drug Used to Treat Cancers and Induce Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Methylberberine, a berberine analogue with stronger anti-adipogenic effects on mouse 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: NBD-125 in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NBD-125, a potent berberine analogue and RXRα activator, in combination cancer therapies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of berberine designed as a selective activator of the Retinoid X Receptor alpha (RXRα).[1][2] Its primary mechanism of action involves binding to and activating RXRα, which can modulate the expression of various target genes involved in cell proliferation, differentiation, and apoptosis. In the context of colon cancer, activation of RXRα by this compound has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[1][2][3]
Q2: In which cancer types has this compound shown preclinical efficacy?
Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of colon cancer cells.[1][2] As an RXRα activator, its potential application may extend to other cancers where RXRα signaling is relevant, such as breast cancer, lung cancer, and cutaneous T-cell lymphoma, where other RXRα agonists have been investigated.
Q3: What is the rationale for using this compound in combination with other cancer therapies?
The rationale for using this compound in combination therapies is to enhance the anti-tumor effects of standard chemotherapeutic agents or targeted therapies through synergistic or additive mechanisms. RXRα activators can modulate multiple signaling pathways that are often dysregulated in cancer and can contribute to drug resistance. By targeting RXRα, this compound may sensitize cancer cells to the cytotoxic effects of other drugs, allowing for lower effective doses and potentially reducing toxicity. While specific combination studies with this compound are not yet widely published, research on other RXRα agonists supports this approach.
Q4: Are there any known synergistic effects of this compound with specific chemotherapeutic agents?
Currently, there is a lack of published data specifically detailing the synergistic effects of this compound with other chemotherapeutic agents. However, studies with other RXRα agonists, such as bexarotene, have demonstrated synergistic growth inhibition when combined with taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vinorelbine) in non-small cell lung cancer models. Bexarotene has also been shown to reduce resistance to cisplatin in embryonic carcinoma cells. These findings suggest that this compound may exhibit similar synergistic properties with these and other classes of chemotherapy drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low solubility of this compound in aqueous media for in vitro assays. | This compound, being a berberine analogue, may have limited aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent such as DMSO. - For cell culture experiments, ensure the final concentration of the organic solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - Sonication may aid in the dissolution of the compound in the stock solvent. |
| High background or off-target effects in cell-based assays. | - The concentration of this compound may be too high, leading to non-specific effects. - The cell line may not be sensitive to RXRα activation. | - Perform a dose-response curve to determine the optimal concentration range for your specific cell line. - Confirm RXRα expression in your cell line of interest via Western Blot or qPCR. - Include appropriate controls, such as a vehicle-only control and a positive control (e.g., a known RXRα agonist like bexarotene). |
| Inconsistent results in in vivo xenograft studies. | - Poor bioavailability of this compound. - Suboptimal dosing schedule or route of administration. - Variability in tumor establishment and growth. | - Although this compound is reported to have improved bioavailability compared to berberine, formulation can be critical. Consider formulating this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. - Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing frequency. - Ensure consistent tumor cell implantation and monitor tumor growth closely to randomize animals into treatment groups with similar average tumor volumes. |
| Difficulty in detecting downstream effects of RXRα activation. | - Insufficient treatment duration or sample collection timing. - The specific downstream targets may not be the most relevant in your experimental model. | - Perform a time-course experiment to identify the optimal time point for observing changes in downstream protein or gene expression after this compound treatment. - Investigate multiple downstream targets of RXRα signaling, such as c-Myc and Cdc42, which are known to be affected by this compound in colon cancer cells. |
Data on RXRα Agonists in Combination Therapies
As specific quantitative data for this compound in combination therapies are not yet available in published literature, the following tables summarize data from studies on other RXRα agonists to provide a reference for potential synergistic interactions.
Table 1: In Vitro Synergism of RXRα Agonists with Chemotherapy
| RXRα Agonist | Combination Agent | Cancer Type | Cell Line | Effect | Reference |
| Bexarotene | Paclitaxel | Non-Small Cell Lung | Calu3 | Synergistic Growth Inhibition (Combination Index < 1) | F.A.S.E.B. journal |
| Bexarotene | Vinorelbine | Non-Small Cell Lung | Calu3 | Synergistic Growth Inhibition (Combination Index < 1) | F.A.S.E.B. journal |
| Bexarotene | Cisplatin | Embryonic Carcinoma | NT2 | Increased Sensitivity to Cisplatin | BBA - Molecular Cell Research |
Table 2: In Vivo Efficacy of RXRα Agonists in Combination Therapies
| RXRα Agonist | Combination Agent | Cancer Type | Animal Model | Key Finding | Reference |
| Bexarotene | Paclitaxel | Non-Small Cell Lung | Calu3 Xenograft | Significantly greater anti-tumor effect than single agents | F.A.S.E.B. journal |
| Bexarotene | Vinorelbine | Non-Small Cell Lung | Calu3 Xenograft | Significantly greater anti-tumor effect than single agents | F.A.S.E.B. journal |
| LG100268 | Anti-PD-L1 Antibody | Triple Negative Breast Cancer | MMTV-PyMT | Increased infiltration of cytotoxic CD8 T cells and apoptosis | Nature Communications |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Assess Synergy
This protocol is designed to determine the synergistic effect of this compound and a chemotherapeutic agent on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at fixed ratios (e.g., based on their respective IC50 values).
-
Treat the cells with the single agents and the combinations for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blot Analysis for Downstream Targets
This protocol is for assessing the effect of this compound, alone or in combination with another agent, on the protein levels of RXRα downstream targets like c-Myc and Cdc42.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cdc42, anti-RXRα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination agent, or both for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
3. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound and chemotherapeutic agent
-
Appropriate vehicle for drug delivery
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (for PDX)
-
-
Procedure:
-
Subcutaneously implant cancer cells (mixed with Matrigel if necessary) or tumor fragments into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic alone, Combination).
-
Administer the treatments according to the predetermined dosing schedule and route.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Analyze the data to compare tumor growth inhibition between the different treatment groups.
-
Visualizations
Caption: this compound activates RXRα, leading to modulation of gene expression and suppression of Wnt/β-catenin signaling.
Caption: Workflow for assessing the synergistic efficacy of this compound in combination therapies.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NBD-125 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to NBD-125 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of berberine that functions as an activator of the Retinoid X Receptor alpha (RXRα).[1][2][3][4] By activating RXRα, this compound inhibits β-catenin signaling, a critical pathway in many cancers. This leads to the downregulation of downstream targets like c-Myc and Cdc42, resulting in the suppression of cancer cell proliferation.[1][2][3]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in several colon cancer cell lines, including Km12c, HCT116, and SW620.[1][3] The half-maximal inhibitory concentration (IC50) in KM12C cells is 31.10 μM.[1][2][3]
Q3: What are the known downstream effects of this compound treatment?
Treatment of cancer cells with this compound leads to a decrease in the protein levels of c-Myc and Cdc42, which are key regulators of cell growth and signaling.[1][2][3]
Troubleshooting Guide: Overcoming Resistance to this compound
Researchers may encounter variability in the response of different cancer cell lines to this compound. This guide provides a structured approach to identifying and potentially overcoming resistance.
Problem 1: Reduced or No Cytotoxic Effect of this compound
If you observe a higher than expected IC50 value or a complete lack of response to this compound in your cancer cell line, consider the following potential causes and solutions.
Potential Cause 1: Altered RXRα Signaling
Phosphorylation of RXRα can impair its ability to form functional heterodimers with other nuclear receptors, leading to reduced downstream signaling and drug resistance.[5][6][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered RXRα signaling.
Experimental Protocol: Western Blot for Phosphorylated RXRα
A detailed protocol for Western Blot analysis can be found in the "Experimental Protocols" section below. You will need a primary antibody specific for phosphorylated RXRα.
Potential Cause 2: Hyperactivation of the Wnt/β-catenin Pathway
Constitutive activation of the Wnt/β-catenin pathway, downstream of where this compound acts, can render the drug ineffective. This can be due to mutations in key pathway components like APC or β-catenin itself.[9][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wnt/β-catenin hyperactivation.
Experimental Protocol: Subcellular Fractionation and Western Blot for β-catenin
Refer to the "Experimental Protocols" section for a general Western Blot protocol. For subcellular fractionation, commercially available kits or standard biochemical protocols can be used to separate nuclear and cytoplasmic extracts.
Potential Cause 3: Increased Drug Efflux
Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased drug efflux.
Data Presentation: IC50 Values of this compound in Sensitive vs. Potentially Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Putative Resistance Mechanism |
| KM12C (Sensitive) | 31.10 | - |
| Resistant Cell Line 1 | > 80 | High p-RXRα |
| Resistant Cell Line 2 | > 80 | High Nuclear β-catenin |
| Resistant Cell Line 3 | > 80 | High P-gp Expression |
Problem 2: this compound Induces Cell Cycle Arrest but Not Apoptosis
If you observe a decrease in cell proliferation (e.g., via MTT or XTT assay) but do not see markers of apoptosis (e.g., via Annexin V staining), your cells may be undergoing senescence or a reversible cell cycle arrest.
Troubleshooting and Next Steps:
-
Confirm Cell Cycle Arrest: Perform cell cycle analysis using propidium iodide staining and flow cytometry.
-
Investigate Senescence: Stain for senescence-associated β-galactosidase activity.
-
Combination Therapy: Consider combining this compound with a pro-apoptotic agent to push the arrested cells into apoptosis.
Signaling Pathways
RXRα and β-catenin Signaling Pathway
Caption: Simplified this compound signaling pathway.
Experimental Protocols
Cell Viability Assays (MTT/XTT)
MTT Assay Protocol [13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and co-treatments if applicable) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol [14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
Apoptosis Assay (Annexin V Staining)[2][18][19][20][21]
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis[22][23][24][25][26]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., c-Myc, Cdc42, p-RXRα, β-catenin, P-gp, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Synergistic effects of RXRα and PPARγ ligands to inhibit growth in human colon cancer cells—phosphorylated RXRα is a critical target for colon cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of RXR alpha and PPAR gamma ligands to inhibit growth in human colon cancer cells--phosphorylated RXR alpha is a critical target for colon cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylated retinoid X receptor α loses its heterodimeric activity with retinoic acid receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Catenin—A Linchpin in Colorectal Carcinogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing NBD-125 degradation during experiments
Welcome to the technical support center for NBD-125. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of berberine. It functions as a potent activator of the Retinoid X Receptor alpha (RXRα).[1][2] This activation leads to the modulation of various downstream signaling pathways, including the inhibition of β-catenin signaling, which has been shown to suppress the proliferation of colon cancer cells.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[2] It is also recommended to store the compound in a dry, dark environment.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in aqueous solutions and cell culture media?
A5: As a berberine analog, this compound is expected to have good stability in aqueous solutions at various pH levels. Studies on berberine chloride have shown it to be very stable for up to 6 months under various pH and temperature conditions.[3] However, the specific stability of this compound in complex mixtures like cell culture media has not been extensively documented. It is best practice to prepare fresh dilutions in media for each experiment from a frozen stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | 1. Degradation of this compound stock solution: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature). 2. Degradation in working solution: Instability in aqueous media over the course of a long experiment. 3. Incorrect concentration: Error in dilution calculations or initial weighing. | 1. Aliquot the DMSO stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -80°C and protect from light. 2. Prepare fresh working solutions of this compound in cell culture media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. 3. Verify all calculations and ensure the balance is properly calibrated. It is advisable to perform a concentration determination of the stock solution using UV-Vis spectrophotometry or HPLC. |
| Precipitation of this compound in aqueous solutions or cell culture media. | Low aqueous solubility: this compound is sparingly soluble in aqueous solutions. The final concentration of DMSO from the stock solution may not be sufficient to maintain solubility. | 1. Ensure the final DMSO concentration in your working solution is sufficient to maintain this compound solubility, typically not exceeding 0.5% (v/v) in cell culture to avoid solvent toxicity. 2. Gently warm the solution and sonicate briefly to aid dissolution. 3. If precipitation persists, consider using a solubilizing agent like Pluronic F-68 in your media, or consult literature for alternative formulation strategies for berberine analogs. |
| High background or off-target effects in experiments. | 1. Presence of degradation products: Degraded this compound may have altered activity or off-target effects. 2. High concentration of this compound: The concentration used may be cytotoxic or inducing non-specific effects. | 1. Use freshly prepared this compound solutions. If degradation is suspected, the purity of the stock solution can be checked using HPLC. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint. |
Quantitative Stability Data
The following tables provide illustrative stability data for this compound under various stress conditions. This data is based on forced degradation studies of similar compounds, like berberine chloride, and should be used as a guideline.[3][4][5] For critical applications, it is recommended to perform your own stability studies.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 (Acidic) | 37 | 24 | >98% |
| 7.4 (Neutral) | 37 | 24 | >99% |
| 9.0 (Basic) | 37 | 24 | >97% |
Table 2: Photostability of this compound in DMSO Solution
| Light Source | Intensity | Exposure Time (hours) | Remaining this compound (%) |
| UV Light (254 nm) | High | 6 | ~85% |
| Cool White Fluorescent | Standard Lab Lighting | 24 | >95% |
| Dark Control | N/A | 24 | >99% |
Table 3: Thermal Stability of this compound in DMSO Solution
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 4 | 30 | >99% |
| 25 (Room Temperature) | 30 | >98% |
| 37 | 30 | ~95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (10 mM): a. Under sterile and low-light conditions, weigh out a precise amount of this compound powder (Molecular Weight: 327.81 g/mol ). b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.278 mg of this compound in 1 mL of DMSO. c. Vortex gently until the compound is completely dissolved. d. Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 50 µM): a. Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light. b. In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium. c. Mix thoroughly by gentle pipetting. d. Use the working solution immediately in your cell culture experiments.
Protocol 2: Western Blot Analysis of c-Myc and Cdc42 Downregulation by this compound in Colon Cancer Cells
Objective: To assess the effect of this compound on the protein expression levels of c-Myc and Cdc42 in colon cancer cell lines (e.g., HCT116, SW620).[1][2]
Materials:
-
Colon cancer cell lines (HCT116, SW620)
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cdc42, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed HCT116 or SW620 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow the cells to adhere overnight. c. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 15 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (total protein extract) to a new tube. f. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add sample loading buffer and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against c-Myc, Cdc42, and β-actin (loading control) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results from NBD-125 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NBD-125 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of berberine. Its primary mechanism of action is the activation of the Retinoid X Receptor Alpha (RXRα).[1][2] This activation leads to the inhibition of β-catenin signaling, which subsequently downregulates the expression of oncogenic proteins such as c-Myc and Cdc42, resulting in the suppression of cancer cell proliferation, particularly in colon cancer cell lines.[1][2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 31.10 μM in the KM12C colon cancer cell line.[1][2] It's important to note that IC50 values can vary between different cell lines and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with 0.1% or lower being preferable.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Potential Cause 1: Compound Instability or Degradation this compound, like many small molecules, can be sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to a loss of activity.
Solution:
-
Ensure this compound powder is stored at -20°C and stock solutions in DMSO are stored at -80°C.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Prepare fresh dilutions in cell culture media immediately before each experiment.
Potential Cause 2: Cell Line Specificity The response to this compound can be cell-type dependent. The expression levels of RXRα and the status of the β-catenin signaling pathway in your chosen cell line will influence its sensitivity to the compound.
Solution:
-
Verify the expression of RXRα in your cell line of interest via Western blot or qPCR.
-
Confirm that the β-catenin signaling pathway is active in your cell line.
-
Consider testing a panel of cell lines with varying characteristics to identify a responsive model.
Potential Cause 3: Suboptimal Assay Conditions Factors such as cell seeding density, treatment duration, and the type of cytotoxicity assay used can all impact the observed results.
Solution:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours).
-
Select a cytotoxicity assay that is appropriate for your experimental goals. For example, an MTT or SRB assay measures metabolic activity and cell density, respectively, while a live/dead stain with flow cytometry can provide more detailed information on cell viability.
Issue 2: High Background or Off-Target Effects
Potential Cause 1: RXRα Heterodimerization RXRα is a promiscuous dimerization partner for many other nuclear receptors, including PPARs, VDR, and TRs.[4] Activation of RXRα by this compound could potentially lead to the unintended activation or repression of other signaling pathways through these heterodimers, resulting in off-target effects.
Solution:
-
Investigate the expression of potential RXRα dimerization partners in your cell line.
-
Use inhibitors or siRNAs for suspected off-target pathways to see if the unexpected effects are mitigated.
-
Perform transcriptomic analysis (e.g., RNA-seq) to get a broader view of the signaling pathways affected by this compound treatment.
Potential Cause 2: NBD Moiety-Related Artifacts The nitrobenzoxadiazole (NBD) group is a fluorophore. In fluorescence-based assays, this can lead to high background or interference. NBD-containing compounds have also been reported to enter cells independently of membrane transporters, which could be a source of non-specific effects.[5]
Solution:
-
When using fluorescence-based assays, include a control with a non-fluorescent analog of this compound if available.
-
Validate findings from fluorescence-based assays with alternative methods (e.g., colorimetric assays, Western blotting).
-
Be cautious in interpreting uptake studies using this compound as a direct measure of transporter-mediated entry.
Potential Cause 3: Crosstalk with Other Signaling Pathways this compound's intended target, the β-catenin pathway, has extensive crosstalk with other major signaling pathways, including the NF-κB and apoptosis pathways.[6][7][8] Inhibition of one pathway may lead to compensatory changes in another.
Solution:
-
Examine markers of related pathways, such as the phosphorylation of key NF-κB subunits (e.g., p65) or the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family members).
-
Consider using inhibitors of these crosstalk pathways in combination with this compound to dissect the observed cellular phenotype.
Data Presentation
Table 1: Summary of this compound Properties and Experimental Parameters
| Parameter | Value/Recommendation | Reference |
| Molecular Weight | 327.81 g/mol | [1] |
| Chemical Formula | C19H18ClNO2 | [1] |
| Primary Target | RXRα | [1][2] |
| Downstream Effect | Inhibition of β-catenin signaling | [1][2] |
| Reported IC50 | 31.10 μM (KM12C cells) | [1][2] |
| Solvent | DMSO | [1] |
| Storage (Powder) | -20°C (up to 3 years) | [1] |
| Storage (Solution) | -80°C (up to 1 year) | [1] |
| Cell Lines Tested | Km12c, HCT116, SW620 | [2] |
| Treatment Duration | 15 hours (for Western Blot) | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Myc and Cdc42
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 15 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Cdc42, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of c-Myc and Cdc42 to the loading control.
Mandatory Visualizations
Caption: this compound activates RXRα, leading to the inhibition of β-catenin signaling and reduced cell proliferation.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between apoptosis, necrosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NBD-125: A Novel RXRα Agonist Challenging the Landscape of Cancer Therapy
A new contender has emerged in the realm of Retinoid X Receptor α (RXRα) agonists for cancer therapy. NBD-125, a novel berberine analogue, demonstrates significant potential in preclinical studies, positioning it as a promising alternative to existing RXRα agonists like the FDA-approved bexarotene and other developmental compounds such as V-125, MSU-42011, and UAB30. This guide provides a comprehensive comparison of this compound with other notable RXRα agonists, focusing on their performance, underlying mechanisms, and safety profiles, supported by experimental data.
Retinoid X Receptors are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular proliferation, differentiation, and apoptosis.[1] Agonists targeting RXRα have been a focus of cancer drug development, with bexarotene being the first to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[2] However, the therapeutic window of first-generation agonists like bexarotene is often limited by side effects such as hyperlipidemia and hypothyroidism.[2] This has spurred the development of novel RXRα agonists with improved efficacy and safety profiles.
Comparative Performance of RXRα Agonists
This compound has shown potent anti-proliferative effects in colon cancer cell lines. A key advantage of this compound is its favorable safety profile, notably the absence of hypertriglyceridemia, a common dose-limiting toxicity associated with other RXRα agonists.
| Compound | Cancer Model | Key Efficacy Data | Safety/Toxicity Profile |
| This compound | Colon Cancer | IC50: 31.10 µM (KM12C), 45.32 µM (HCT116), 58.17 µM (SW620)[3]; Significant in vivo tumor growth inhibition in a colon cancer xenograft model. | No obvious side effects, including hypertriglyceridemia or hepatorenal toxicity, were observed in mice. |
| Bexarotene | Cutaneous T-Cell Lymphoma (approved), Breast Cancer, Non-Small Cell Lung Cancer | IC50: ~1-10 µM in various cancer cell lines; Response rate of 45-55% in advanced CTCL.[4] | Hyperlipidemia, hypercholesterolemia, and hypothyroidism are common side effects.[2] |
| V-125 | Breast Cancer, Lung Cancer | More efficacious than bexarotene in MMTV-Neu and A/J mouse models[5]; Significantly increased tumor-free survival.[6] | Did not elevate plasma triglycerides, but did increase cholesterol at the highest dose.[5] |
| MSU-42011 | Neurofibromatosis Type 1 (NF1)-associated tumors, Lung Cancer | Reduced tumor growth and modulated the tumor immune microenvironment. | Data on specific toxicities are limited in the provided context. |
| UAB30 | Rhabdomyosarcoma, Medulloblastoma, Neuroblastoma | Decreased cell viability, proliferation, and motility in vitro and in vivo.[7][8] | Reported to have a vastly improved toxicity profile with limited toxicities in humans.[8] |
Signaling Pathways
RXRα agonists exert their anti-cancer effects by modulating various signaling pathways. This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in colon cancer. Other RXRα agonists are known to induce apoptosis and inhibit cell proliferation through different mechanisms.
Caption: Simplified signaling pathways of this compound and other RXRα agonists in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of RXRα agonists on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., KM12C, HCT116, SW620 for this compound) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the RXRα agonist (e.g., 0-80 µM for this compound) or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by RXRα agonists.
Methodology:
-
Cell Lysis: Cancer cells treated with the RXRα agonist are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of RXRα agonists in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., colon cancer cells for this compound) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The RXRα agonist is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight and Health Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Study Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups with the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The RXR Agonist MSU-42011 Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Bexarotene - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel RXR Agonist, UAB30, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UAB30, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-proliferative Effects of NBD-125 and Berberine
In the landscape of oncological research, the quest for novel anti-proliferative agents with enhanced efficacy and specificity is perpetual. This guide provides a detailed comparison of the anti-proliferative effects of NBD-125, a synthetic berberine analogue, and its parent compound, berberine. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.
Quantitative Analysis of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the anti-proliferative potency of a compound. The following tables summarize the reported IC50 values for this compound and berberine in various cancer cell lines. It is important to note that a direct comparison is challenging as the data is collated from different studies with potentially varying experimental conditions, such as incubation times.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time |
| HCT-116 | 27.17[1] | 15 h[1] |
| KM12C | 31.10[1][2] | 15 h[1] |
| SW-620 | 36.19[1] | 15 h[1] |
Table 2: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | IC50 | Incubation Time |
| HT-29 (Colon Cancer) | 34.6 ± 0.27 µM[3] | Not Specified |
| SW-480 (Colon Cancer) | 44.3 ± 0.35 µM[3] | Not Specified |
| HCT-116 (Colon Cancer) | 32.1 ± 0.43 µM[3] | Not Specified |
| HCT-116 (Colon Cancer) | 10.30 ± 0.89 µg/mL* | 48 h[4] |
| Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 µM | Not Specified |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 µM | Not Specified |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 µM | Not Specified |
| Hela (Cervical Carcinoma) | 245.18 ± 17.33 µM | Not Specified |
| HT29 (Colon Cancer) | 52.37 ± 3.45 µM | Not Specified |
*Note: µg/mL can be converted to µM by dividing by the molecular weight of berberine (336.36 g/mol ) and multiplying by 1000.
Mechanisms of Action: A Tale of Two Signaling Pathways
Both this compound and berberine exert their anti-proliferative effects by modulating critical intracellular signaling pathways. However, their primary targets and downstream effects exhibit notable differences.
This compound: A Potent RXRα Activator
This compound, a berberine analogue, has been identified as a potent activator of the Retinoid X Receptor α (RXRα).[1][2][5][6] Activation of RXRα is a key event that leads to the suppression of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[6][7] By binding to and activating RXRα, this compound promotes the interaction between RXRα and nuclear β-catenin, leading to the degradation of β-catenin and subsequent inhibition of colon cancer cell proliferation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Berberine Inhibited Growth and Migration of Human Colon Cancer Cell Lines by Increasing Phosphatase and Tensin and Inhibiting Aquaporins 1, 3 and 5 Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Inhibits Telomerase Activity and Induces Cell Cycle Arrest and Telomere Erosion in Colorectal Cancer Cell Line, HCT 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NBD-125's Mechanism as a Potent RXRα Activator and β-Catenin Signaling Inhibitor in Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of NBD-125, a novel berberine analogue, with other therapeutic alternatives. It delves into its mechanism of action, supported by experimental data, to assist researchers in evaluating its potential as an anti-cancer agent. This compound has been identified as a Retinoid X Receptor Alpha (RXRα) activator, which subsequently leads to the inhibition of β-catenin signaling, a critical pathway in cancer progression.
Performance Comparison of this compound and Alternatives
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. The following table summarizes its inhibitory concentration (IC50) and compares it with other known inhibitors of the Wnt/β-catenin pathway.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | RXRα activator / β-catenin inhibitor | KM12C (Colon Cancer) | 31.10 | [1] |
| Bexarotene | RXRα activator | Cutaneous T-Cell Lymphoma (CTCL) cell lines | Varies | [2][3] |
| ICG-001 | β-catenin/CBP inhibitor | Colorectal Cancer cell lines | Varies | [4] |
| PRI-724 | β-catenin/CBP inhibitor | Various Cancer cell lines | Varies | [4] |
| Tankyrase Inhibitors | Wnt/β-catenin pathway | Colorectal Cancer cell lines | Varies | [5] |
Mechanism of Action: this compound in Cellular Signaling
This compound functions as an activator of RXRα. This activation plays a crucial role in the suppression of the Wnt/β-catenin signaling pathway. The binding of this compound to RXRα is thought to promote the interaction between RXRα and nuclear β-catenin. This interaction subsequently leads to the c-Cbl mediated ubiquitination and proteasomal degradation of β-catenin.[6] The downregulation of β-catenin, a key transcriptional co-activator, results in the decreased expression of its target genes, such as c-Myc and Cdc42, which are critical for cancer cell growth and proliferation.[1]
Signaling Pathway Diagram
Caption: this compound activates RXRα, leading to β-catenin degradation and inhibition of Wnt signaling.
Experimental Validation in Different Cell Lines
The efficacy of this compound has been validated across multiple colon cancer cell lines, including Km12c, HCT116, and SW620.[1] In these cell lines, treatment with this compound resulted in a significant suppression of cell proliferation.
Effects on Apoptosis and Cell Cycle
While specific data on this compound induced apoptosis and cell cycle arrest is not yet widely published, the downregulation of key survival and proliferation proteins like c-Myc and Cdc42 strongly suggests an induction of apoptosis and an arrest of the cell cycle. Further investigation into these mechanisms is a promising area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the mechanism of this compound.
Western Blot Analysis for c-Myc and Cdc42
This protocol is for the detection of changes in protein expression of c-Myc and Cdc42 following this compound treatment.
-
Cell Culture and Treatment: Plate colon cancer cells (e.g., HCT116, SW620) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-80 µM) for a specified period (e.g., 15 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, Cdc42, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay via Annexin V Staining
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: Workflow for validating the anti-cancer effects of this compound.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 6. Berberine binds RXRα to suppress β-catenin signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-125: A Novel RXRα Agonist Challenging Established Colon Cancer Therapies
For Immediate Release
In the landscape of colorectal cancer therapeutics, a novel berberine analogue, NBD-125, is emerging as a promising candidate, offering a distinct mechanism of action compared to established treatments. This guide provides a detailed comparison of this compound with standard-of-care chemotherapies, focusing on experimental data to inform researchers, scientists, and drug development professionals.
This compound, also identified as B-12, functions as a potent retinoid X receptor α (RXRα) activator. This activation triggers a cascade of events that ultimately suppresses the Wnt/β-catenin signaling pathway, a critical driver in the majority of colorectal cancers. This targeted approach contrasts with the broader mechanisms of traditional cytotoxic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, which primarily induce DNA damage and disrupt cellular metabolism.
Quantitative Performance Analysis
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound compared to established chemotherapeutic agents in various colon cancer cell lines and xenograft models. It is important to note that the data for this compound and the established treatments are derived from separate studies; therefore, a direct comparison should be interpreted with caution.
Table 1: In Vitro Cytotoxicity (IC50) in Human Colon Cancer Cell Lines
| Compound | KM12C (μM) | HCT116 (μM) | SW620 (μM) |
| This compound | 31.10[1] | Not Reported | Not Reported |
| 5-Fluorouracil | Not Reported | ~5[2] | 4[2] |
| Oxaliplatin | Not Reported | Not Reported | 0.1[2] |
| Irinotecan | Not Reported | Not Reported | 1[2] |
Table 2: In Vivo Efficacy in Colon Cancer Xenograft Models
| Treatment | Model | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | KM12C Xenograft | 50 mg/kg/day (oral) | Significant suppression of tumor growth |
| Irinotecan + S-1 | KM12C Xenograft | Irinotecan: Not specified, S-1: Not specified | ~88% |
| Irinotecan (single agent) | KM12C Xenograft | Not specified | ~77% |
Mechanism of Action: A Divergent Approach
Established chemotherapies for colon cancer, such as 5-FU, oxaliplatin, and irinotecan, are mainstays of treatment, often used in combination regimens like FOLFOX and FOLFIRI.[3][4] These agents exert their anti-tumor effects through broad cytotoxic mechanisms. 5-FU, a pyrimidine analog, inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[5] Oxaliplatin, a platinum-based compound, forms DNA adducts, thereby inhibiting DNA replication and transcription. Irinotecan, a topoisomerase I inhibitor, prevents the religation of single-strand DNA breaks.
In contrast, this compound employs a more targeted strategy by activating RXRα. This nuclear receptor plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis. In colon cancer, the Wnt/β-catenin signaling pathway is often aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes like c-Myc and Cdc42. This compound, by activating RXRα, enhances the interaction between RXRα and nuclear β-catenin, promoting the degradation of β-catenin.[6] This targeted degradation of a key oncogenic driver leads to the suppression of tumor cell proliferation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound activates RXRα, leading to the degradation of nuclear β-catenin and suppression of Wnt signaling.
Caption: A typical preclinical workflow for evaluating a novel anti-cancer agent like this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
Cell Viability (MTT) Assay:
-
Cell Seeding: Colon cancer cells (e.g., HCT116, SW620, KM12C) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound, 5-FU, oxaliplatin, or irinotecan for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.
Western Blot Analysis:
-
Protein Extraction: Cells are treated with the respective drugs, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against β-catenin, c-Myc, Cdc42, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with human colon cancer cells (e.g., KM12C).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered orally, while standard chemotherapies are typically administered intravenously or intraperitoneally, according to established protocols. Treatment is continued for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Conclusion
References
- 1. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Harnessing Synergy: A Comparative Guide to the Potential of NBD-125 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. By targeting multiple pathways simultaneously, synergistic drug combinations can enhance therapeutic efficacy, overcome resistance, and reduce side effects. This guide explores the potential synergistic effects of NBD-125, a novel berberine analogue and Retinoid X Receptor Alpha (RXRα) activator, with other chemotherapeutic agents. While direct experimental data on this compound in combination therapies is not yet available in published literature, this document provides a comparative analysis based on the well-documented synergistic effects of its parent compound, berberine, and other RXRα activators.
Understanding this compound
This compound is a synthetic analogue of berberine, a natural compound with established anti-cancer properties.[1][2] this compound has been identified as a potent activator of RXRα, a nuclear receptor that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3][4] Its mechanism of action involves the inhibition of β-catenin signaling and the downregulation of key proteins involved in cancer cell growth, such as c-Myc and Cdc42.[3] The IC50 of this compound has been determined to be 31.10 μM in the KM12C colon cancer cell line.[3][4]
Synergistic Potential Based on Berberine Analogues
Berberine and its derivatives have demonstrated significant synergistic effects when combined with various conventional chemotherapeutic drugs across a range of cancer types. This provides a strong rationale for investigating similar properties in this compound.
Table 1: Documented Synergistic Effects of Berberine with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Observed Synergistic Effects | Reference |
| Lung Cancer | Doxorubicin | Enhanced apoptosis, sensitization of cancer cells to doxorubicin.[1] | [1] |
| Ovarian Cancer | Cisplatin | More prominent inhibition of cancer cell growth, induction of G0/G1 cell cycle arrest.[1] | [1] |
| Bladder Cancer | Epirubicin | Increased apoptosis and cell cycle arrest at G0/G1 phase, enhanced expression of apoptosis markers (caspase-3, cleaved caspase-9, Bax, p53, p21).[1] | [1] |
| Breast Cancer | Tamoxifen | Enhanced cytotoxic activity, induction of G1 arrest and apoptosis.[5] | [5] |
| Leukemia | Doxorubicin | Enhanced autophagy and cell death.[1] | [1] |
The underlying mechanisms for these synergistic interactions often involve the modulation of key signaling pathways, including the inhibition of drug efflux pumps, downregulation of multi-drug resistance genes, and enhanced immune response.[6]
Synergistic Potential Based on RXRα Activation
The activation of RXRα by agonists has also been shown to produce synergistic anti-cancer effects in combination with chemotherapy. This provides a second line of reasoning for the potential of this compound in combination regimens.
Table 2: Documented Synergistic Effects of RXRα Activators with Chemotherapeutic Agents
| Cancer Type | RXRα Activator | Chemotherapeutic Agent | Observed Synergistic Effects | Reference |
| Breast Cancer | Bexarotene | Paclitaxel | Concentration-dependent synergy in growth inhibition, increased cell death. An overall objective response rate of 94% in combination vs. 12% for paclitaxel and 58% for bexarotene alone in a rat model.[7] | [7] |
| Prostate Cancer | Bexarotene | Docetaxel | Synergistic effects observed. | [8] |
| Acute Myeloid Leukemia | Synthetic RXRα ligands | Not specified | Strong ability to induce apoptosis and differentiation. | [9] |
The synergy observed with RXRα activators is often linked to the enhanced induction of apoptosis and cell differentiation.[9][10]
Experimental Protocols
While specific protocols for this compound combination studies are not available, the following are detailed methodologies from studies on berberine and RXRα activators that can serve as a template for future research on this compound.
1. Cell Viability and Synergy Assessment (Combination Index)
-
Objective: To quantify the synergistic, additive, or antagonistic effects of combining this compound with a chemotherapeutic agent.
-
Methodology:
-
Seed cancer cells (e.g., KM12C, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, and in combination at constant and non-constant ratios.
-
After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or similar assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Analysis by Flow Cytometry
-
Objective: To determine if the combination treatment enhances apoptosis.
-
Methodology:
-
Treat cells with this compound, the chemotherapeutic agent, and the combination for a specified time.
-
Harvest and wash the cells with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects.
-
Methodology:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated and total levels of proteins in the RXRα and β-catenin pathways).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for evaluating its synergistic effects.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating synergistic effects.
Conclusion and Future Directions
While direct experimental evidence is pending, the data from studies on berberine analogues and other RXRα activators strongly suggest that this compound holds significant promise as a synergistic partner in combination chemotherapy. Its unique mechanism of action as an RXRα activator presents a novel approach to enhancing the efficacy of existing anti-cancer drugs.
Future research should focus on conducting in-vitro and in-vivo studies to directly evaluate the synergistic effects of this compound with a panel of standard-of-care chemotherapeutic agents. Such studies will be crucial in elucidating the precise mechanisms of synergy and identifying the most promising combination strategies for clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for these future investigations.
References
- 1. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admaconcology.com [admaconcology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 6. Unlocking the potential of Berberine: Advancing cancer therapy through chemosensitization and combination treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of a retinoid X receptor-selective ligand bexarotene (LGD1069, Targretin) and paclitaxel (Taxol) in mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
NBD-125: A Potency Benchmark Against Novel Apoptosis-Inducing Cancer Drug Candidates
For Immediate Release
This guide provides a comparative analysis of the investigational drug NBD-125 against a panel of novel cancer drug candidates that target apoptotic pathways. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical data.
Introduction
Evasion of apoptosis is a hallmark of cancer, and targeting the molecular machinery of programmed cell death has emerged as a promising therapeutic strategy. This guide benchmarks the potency of this compound, a berberine analogue and Retinoid X Receptor alpha (RXRα) activator, against leading novel drug candidates from three major classes of apoptosis inducers: Bcl-2 inhibitors, Mcl-1 inhibitors, and IAP (Inhibitor of Apoptosis Proteins) inhibitors.
Mechanism of Action Overview
This compound is an activator of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. Activation of RXRα by this compound is thought to inhibit β-catenin signaling, leading to decreased expression of downstream targets like c-Myc and ultimately suppressing cancer cell growth.[1]
Bcl-2 Inhibitors (e.g., Venetoclax, Navitoclax) function as BH3 mimetics. They bind to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, BAX, and BAK. This releases the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization and caspase activation.[2][3][4][5]
Mcl-1 Inhibitors (e.g., S63845, A-1210477) are also BH3 mimetics but specifically target the anti-apoptotic protein Mcl-1. Mcl-1 is a key survival factor in many cancers and a known resistance mechanism to other anticancer therapies.[6][7] By inhibiting Mcl-1, these drugs trigger the apoptotic cascade in Mcl-1-dependent tumors.[7]
IAP Inhibitors (e.g., Birinapant, Xevinapant) , also known as SMAC mimetics, target the Inhibitor of Apoptosis Proteins. IAPs block apoptosis by inhibiting caspases. SMAC mimetics bind to and promote the degradation of IAPs, thereby removing the brakes on caspase activity and promoting apoptosis.[8]
Comparative Potency Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected novel cancer drug candidates in various cancer cell lines. Lower IC50 values indicate higher potency.
| Drug | Class | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| This compound | RXRα Activator | Colon Cancer | KM12C | 31.10 | [1] |
| Colon Cancer | HCT116 | Not specified | [1] | ||
| Colon Cancer | SW620 | Not specified | [1] | ||
| Venetoclax | Bcl-2 Inhibitor | Acute Myeloid Leukemia | OCI-AML3 | 0.6 | [9] |
| Acute Myeloid Leukemia | THP-1 | >1 | [9] | ||
| Acute Myeloid Leukemia | MV4;11 | <1 | [9] | ||
| Acute Myeloid Leukemia | MOLM13 | <1 | [9] | ||
| Hodgkin Lymphoma | SUPHD1 | Sensitive | [10] | ||
| Navitoclax | Bcl-2/Bcl-xL Inhibitor | Hodgkin Lymphoma | SUPHD1, L428, DEV | Sensitive | [10] |
| S63845 | Mcl-1 Inhibitor | T-cell Acute Lymphoblastic Leukemia | MOLT-3 | 0.01 | [11] |
| T-cell Acute Lymphoblastic Leukemia | RPMI-8402 | 0.01 | [11] | ||
| Multiple Myeloma | H929 | ~0.1 | [12] | ||
| A-1210477 | Mcl-1 Inhibitor | T-cell Acute Lymphoblastic Leukemia | Various | High µM range | [11] |
| Multiple Myeloma | H929 | Less potent than S63845 | [12][13] | ||
| Birinapant | IAP Inhibitor | Breast Cancer (Triple Negative) | MDA-MB-231 | 0.015 (48h) | [14] |
| Melanoma | WTH202 | 0.0018 (with TNF-α) | |||
| Xevinapant (Debio 1143) | IAP Inhibitor | Head and Neck Squamous Cell Carcinoma | Various | >8.4 (monotherapy) | [15] |
Note: IC50 values can vary depending on the experimental conditions, such as assay type and incubation time. Direct comparison should be made with caution when data is from different studies.
Experimental Protocols
Cell Viability Assays (MTT and CellTiter-Glo®)
These assays are used to determine the concentration of a drug that inhibits cell viability by 50% (IC50).
-
Principle:
-
MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
General Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound or other inhibitors) for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate to allow formazan crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a drug.
-
Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes, is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
General Protocol:
-
Treat cancer cells with the test compound at a desired concentration for a specific time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark to allow for staining.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for this compound and novel apoptosis-inducing drug candidates.
Experimental Workflow
Caption: General experimental workflows for cell viability and apoptosis assays.
Logical Relationships of Apoptosis Inhibitors
Caption: Logical relationships of different classes of apoptosis inhibitors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NBD-125
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with NBD-125, a berberine analogue and RXRα activator.
Core Safety and Handling Data
Given that this compound is shipped as a non-hazardous chemical, standard laboratory precautions should be followed. The information below is compiled from available product data and best practices for handling similar research chemicals.
| Parameter | Value / Recommendation | Source / Note |
| Chemical Formula | C₁₉H₁₈ClNO₂ | MedKoo Biosciences[1] |
| Molecular Weight | 327.81 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Assumed Hazards | Irritant. May cause eye, skin, and respiratory tract irritation. | Based on general data for similar NBD compounds.[2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | MedKoo Biosciences[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, nitrile gloves, and a standard laboratory coat. | Standard laboratory practice for chemical handling.[3][4][5][6] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the waste stream. The following protocols provide step-by-step guidance for common laboratory scenarios.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to expired or unused this compound powder and disposable labware (e.g., pipette tips, microfuge tubes, gloves) contaminated with the compound.
-
Segregation: Do not mix solid chemical waste with other waste types like regular trash, biohazards, or sharps.
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and sealable solid chemical waste container. This is often a plastic-lined cardboard box or a wide-mouth plastic drum.
-
Labeling: Clearly label the container with a "Hazardous Waste" or "Chemical Waste" label as required by your institution. List the primary contents, including "this compound Solid Waste."
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Once the container is full, or according to your institution's schedule, arrange for pickup by your EHS department for final disposal.
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to solutions of this compound in organic solvents (e.g., DMSO, ethanol) and aqueous solutions.
-
Segregation: Collect liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof waste container. Crucially, do not mix halogenated and non-halogenated solvent waste unless permitted by your EHS department.
-
Container: Use a container made of a material compatible with the solvent (e.g., a glass or polyethylene bottle for many organic solvents). The container must have a secure, tight-fitting screw cap.
-
Labeling: Attach a "Hazardous Waste" or "Chemical Waste" label to the container.
-
List all chemical constituents by their full name, including solvents and solutes (e.g., "this compound, Dimethyl Sulfoxide").
-
Provide an estimated percentage for each component.
-
Indicate any relevant hazards (e.g., "Flammable," "Irritant").
-
-
Collection: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area, preferably within a fume hood if volatile solvents are used.
-
Disposal: When the container is approximately 90% full, arrange for pickup by your EHS department. Do not overfill containers.[7][8]
Protocol 3: Decontamination of Non-Disposable Glassware and Equipment
This protocol is for cleaning and decontaminating reusable items like glassware, spatulas, or magnetic stir bars.
-
Initial Rinse: Rinse the contaminated surfaces with a small amount of a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound. Perform this rinse in a fume hood.
-
Collect Rinsate: Collect this initial solvent rinse as hazardous liquid waste, adding it to the appropriate liquid waste container as described in Protocol 2.[1][9]
-
Secondary Cleaning: After the initial decontamination rinse, wash the glassware and equipment thoroughly with laboratory detergent and warm water.
-
Final Rinse: Rinse the cleaned items with deionized water.
-
Drying: Allow items to air-dry or place them in a drying oven. The equipment is now ready for reuse.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of various this compound waste streams.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 4. uab.edu [uab.edu]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cmich.edu [cmich.edu]
Personal protective equipment for handling NBD-125
Essential Safety and Handling Guide for NBD-125
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling this compound. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on general principles of laboratory safety for handling novel chemical compounds with uncharacterized toxicological profiles. A thorough risk assessment should be conducted by users prior to commencing any work.
This compound is a berberine analogue identified as a Retinoid X Receptor Alpha (RXRα) activator.[1][2] It is utilized in research, particularly in studies involving colon cancer, where it has been shown to inhibit β-catenin signaling.[1]
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| IUPAC Name | 3,9-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride[2] |
| Synonyms | NBD125, B-12[1][2] |
| CAS Number | 2367641-24-3[2] |
| Molecular Formula | C₁₉H₁₈ClNO₂[2] |
| Molecular Weight | 327.81 g/mol [1][2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Storage (Powder) | -20°C for long-term (years)[1][2] |
| Storage (Solvent) | -80°C for up to 1 year[1] |
Immediate Safety and Personal Protective Equipment (PPE)
As the specific hazards of this compound are not fully documented, cautious handling is paramount. The primary routes of exposure for powdered substances are inhalation, ingestion, and skin/eye contact.[3]
Engineering Controls
-
Ventilation: Always handle this compound powder in a certified chemical fume hood to minimize inhalation risk.
-
Safety Stations: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a fume hood is the primary control. If weighing outside a hood, a NIOSH-approved respirator may be required based on risk assessment. | Prevents inhalation of fine powder. |
Operational Plan: Experimental Protocol
This compound has been used in vitro to treat colon cancer cell lines at various concentrations (0-80 μM) for 15 hours to assess its effect on cell proliferation and protein expression.[1] The following is a general protocol for preparing and using this compound in cell culture.
Experimental Workflow: Stock Solution and Cell Treatment
Caption: Workflow for this compound stock preparation and cell treatment.
Detailed Methodology
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound powder needed for the desired volume and concentration (M.W. = 327.81 g/mol ). For 1 mL of a 10 mM stock, weigh out 3.278 mg.
-
Inside a chemical fume hood, weigh the this compound powder.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C, protected from light.[1]
-
-
Cell Treatment:
-
Culture colon cancer cells (e.g., KM12C, HCT116, SW620) to the desired confluency using standard cell culture techniques.[1]
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 10, 20, 40, 80 μM). Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired time period (e.g., 15 hours).[1]
-
Following incubation, cells can be harvested for downstream analysis, such as Western Blot to assess protein levels of c-Myc and Cdc42.[1]
-
Signaling Pathway
This compound functions as an RXRα activator, which subsequently inhibits β-catenin signaling. This leads to a decrease in the protein levels of downstream targets like c-Myc and Cdc42, which are critical for cancer cell proliferation.[1]
Caption: this compound signaling pathway inhibiting cell proliferation.
Disposal Plan
All this compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
-
Unused Solid this compound:
-
Keep the compound in its original, securely sealed container.[3]
-
Label the container clearly as "Hazardous Chemical Waste" and include the full chemical name.
-
Do not mix with other waste.
-
-
Liquid Waste (Stock Solutions, Working Solutions):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name ("this compound"), the solvent(s) used (e.g., "DMSO," "Aqueous media"), and an estimate of the concentrations.
-
Do not overfill the container; leave at least 10% headspace for expansion.[3]
-
Store the sealed container in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.
-
-
Contaminated Labware (Gloves, Pipette Tips, Tubes):
-
Place all disposable items that have come into contact with this compound into a designated solid chemical waste container lined with a heavy-duty plastic bag.
-
This includes gloves, pipette tips, plastic tubes, and any absorbent paper used for cleaning minor spills.
-
Seal the bag and label the container as "Solid Hazardous Waste" with the name of the chemical contaminant.
-
-
Contaminated Glassware:
-
Decontaminate non-disposable glassware by rinsing thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue.[3]
-
Collect this solvent rinsate as hazardous liquid waste (see step 2).[3]
-
After decontamination, the glassware can be washed using standard laboratory procedures.[3]
-
-
Waste Pickup:
-
Once waste containers are full, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup requests.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
